Cas no 46412-20-8 (3-methylphenoxathiine)

3-methylphenoxathiine structure
3-methylphenoxathiine structure
Product Name:3-methylphenoxathiine
CAS No:46412-20-8
MF:C13H10OS
MW:214.282902240753
CID:930360
PubChem ID:301741
Update Time:2025-04-19

3-methylphenoxathiine Chemical and Physical Properties

Names and Identifiers

    • 3-methylphenoxathiine
    • 3-methyl-phenoxathiin
    • 3-Methyl-phenoxathiine
    • AC1L6Z26
    • CHEMBL66904
    • CTK1D7686
    • NSC179820
    • SureCN9507670
    • NSC-179820
    • SCHEMBL9507670
    • 46412-20-8
    • 3-Methylphenoxathiin
    • DTXSID90306801
    • Inchi: 1S/C13H10OS/c1-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)15-13/h2-8H,1H3
    • InChI Key: KULZSEHSBJKPDU-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2OC2C=C(C)C=CC1=2

Computed Properties

  • Exact Mass: 214.0453
  • Monoisotopic Mass: 214.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 34.5Ų

Experimental Properties

  • PSA: 9.23
  • LogP: 4.25190

3-methylphenoxathiine Related Literature

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